molecular formula C16H14N4O2S B2786989 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 1207000-84-7

2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2786989
CAS No.: 1207000-84-7
M. Wt: 326.37
InChI Key: JPPDXSHZPNTUAZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound, which includes both benzimidazole and thiazole moieties, contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of o-phenylenediamine with glycine under acidic conditions to form the benzimidazole core. This is followed by the reaction with a thiazole derivative to introduce the thiazole moiety. The final step involves the acylation of the resulting intermediate to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions for substitution reactions.

Major Products: The major products formed from these reactions include oxidized benzimidazole derivatives, reduced thiazole derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function. These interactions lead to the compound’s observed biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole: Exhibits antimicrobial and antioxidant properties.

    2-(5-chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one: Effective as an anti-infective agent.

Uniqueness: 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzimidazole-thiazole structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for various therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-13-7-3-5-11-15(13)23-16(18-11)19-14(22)8-20-9-17-10-4-1-2-6-12(10)20/h1-2,4,6,9H,3,5,7-8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPDXSHZPNTUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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